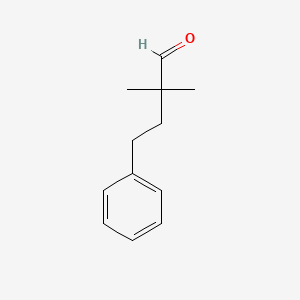

2,2-Dimethyl-4-phenylbutanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2,2-dimethyl-4-phenylbutanal |

InChI |

InChI=1S/C12H16O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

IGUOMHOCGNRMOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dimethyl 4 Phenylbutanal and Its Derivatives

Established Reaction Pathways for Aldehyde Construction

Traditional organic synthesis provides several reliable routes to 2,2-dimethyl-4-phenylbutanal and its precursors, primarily leveraging classic carbon-carbon bond-forming reactions and selective oxidation techniques.

Aldol (B89426) Condensation as a Route to 2,2-Dimethyl-4-phenylbutanal

The Aldol condensation represents a foundational method for constructing the carbon backbone of 2,2-dimethyl-4-phenylbutanal. smolecule.com This reaction typically involves the base-catalyzed condensation of benzaldehyde (B42025) with isobutyraldehyde (B47883). smolecule.com The process is initiated by the formation of an enolate from isobutyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting β-hydroxy aldehyde intermediate can subsequently undergo dehydration to yield an α,β-unsaturated aldehyde, which can then be reduced to the target saturated aldehyde.

The reaction is typically carried out in the presence of a base catalyst such as sodium hydroxide (B78521) or potassium hydroxide. smolecule.comgoogle.com However, the high reactivity of aldehydes can lead to side reactions, including self-condensation (in the case of isobutyraldehyde), Cannizzaro reactions, and oxidation. scirp.org Careful control of reaction conditions, such as temperature and the choice of catalyst and solvent, is crucial to maximize the yield of the desired crossed-aldol product. scirp.org While this method is a staple in organic synthesis, specific yield and detailed reaction conditions for the direct synthesis of 2,2-dimethyl-4-phenylbutanal via this route are not extensively detailed in publicly available literature, necessitating empirical optimization for specific applications.

A related approach involves the Michael addition of isobutyraldehyde to trans-β-nitrostyrene, which can be organocatalyzed to produce β-nitroaldehydes with high enantiopurity. smolecule.com Subsequent chemical transformations would be required to convert the nitro group to a hydrogen to yield the final product.

Grignard Reagent Based Synthesis of 2,2-Dimethyl-4-phenylbutanal Precursors

Grignard reactions offer a versatile and widely used method for the synthesis of precursors to 2,2-dimethyl-4-phenylbutanal, specifically the corresponding alcohol, 2,2-dimethyl-4-phenylbutanol. This alcohol can then be oxidized to the target aldehyde.

One common approach involves the reaction of a phenylethyl magnesium halide with acetone. chemicalbook.com Alternatively, benzylmagnesium halide can be reacted with isobutylene (B52900) oxide. google.com A patent describes a method for preparing 2-methyl-4-phenylbutan-2-ol from the Grignard-type reaction of a benzylmagnesium halide with isobutylene oxide, highlighting the use of copper(I) compounds as catalysts to improve the reaction. google.com

Another viable Grignard-based synthesis involves the reaction of phenylmagnesium bromide with isobutyraldehyde. smolecule.com This reaction forms the basis for creating the carbon skeleton of the desired product, leading to the formation of an alcohol intermediate that can be subsequently oxidized. A similar strategy has been reported for the synthesis of 2-dimethylamino-2-phenylbutanol, where a phenyl Grignard reagent is added to a suitable aldehyde or ketone.

The following table summarizes a selection of Grignard-based syntheses of precursors to 2,2-dimethyl-4-phenylbutanal.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| Benzylmagnesium halide | Isobutylene oxide | 2-Methyl-4-phenylbutan-2-ol | Cu(I) compound | google.com |

| Benzylacetone | Methyl magnesium chloride | 2-Methyl-4-phenyl-2-butanol | Not specified | chemicalbook.com |

| Phenylethyl magnesium chloride | Acetone | 2-Methyl-4-phenyl-2-butanol | Not specified | chemicalbook.com |

| Phenylmagnesium bromide | Isobutyraldehyde | 2,2-Dimethyl-4-phenylbutanol (intermediate) | Anhydrous ether | smolecule.com |

Selective Oxidation Approaches to 2,2-Dimethyl-4-phenylbutanal

The selective oxidation of the primary alcohol, 2,2-dimethyl-4-phenylbutanol, is a critical final step in many synthetic routes to 2,2-dimethyl-4-phenylbutanal. smolecule.com The challenge lies in preventing over-oxidation to the corresponding carboxylic acid, 2,2-dimethyl-4-phenylbutanoic acid. smolecule.com

Several mild oxidizing agents are suitable for this transformation. Pyridinium chlorochromate (PCC) and Swern oxidation reagents (utilizing oxalyl chloride, DMSO, and a hindered base) are commonly employed to achieve high yields of the aldehyde with minimal carboxylic acid formation. The choice of oxidant and reaction conditions, such as temperature and solvent, is crucial for maximizing selectivity. For instance, Swern oxidations are typically conducted at very low temperatures (e.g., -78 °C).

Emerging Biocatalytic Transformations

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of aldehydes. These methods often offer high selectivity and operate under milder reaction conditions.

Enzymatic Routes to 2,2-Dimethyl-4-phenylbutanal

The direct enzymatic synthesis of 2,2-dimethyl-4-phenylbutanal has been explored using recombinant microorganisms. smolecule.com While specific enzymes and pathways for this exact molecule are not yet fully elucidated in the literature, analogous enzymatic transformations provide a strong proof-of-concept.

A key enzyme family in this context is the carboxylic acid reductases (CARs). These enzymes can convert carboxylic acids into their corresponding aldehydes. For example, a CAR from Nocardia iowensis has been shown to convert a range of aromatic and aliphatic carboxylic acids to aldehydes. nih.govmit.edu An engineered pathway in a microbial host could therefore be designed to first produce 2,2-dimethyl-4-phenylbutanoic acid, which is then converted to the target aldehyde by a suitable CAR enzyme.

The primary challenge in microbial aldehyde production is the host organism's natural tendency to reduce aldehydes to their corresponding alcohols. nih.govnih.govacs.orgasm.org To overcome this, metabolic engineering strategies are employed to delete or inhibit the genes responsible for these reductase enzymes.

Microbial Conversion Strategies for Analogous Aldehydes

The microbial production of other aromatic aldehydes, such as benzaldehyde and vanillin (B372448), has been successfully demonstrated and provides a blueprint for the synthesis of 2,2-dimethyl-4-phenylbutanal. nih.govacs.org Engineered strains of Escherichia coli and Saccharomyces cerevisiae have been developed to produce these valuable compounds from simple carbon sources like glucose. nih.govoup.commdpi.com

These strategies typically involve:

Pathway Construction: Introducing the necessary biosynthetic genes from plants or other organisms into the microbial host to create a pathway to the target molecule or a close precursor. rsc.orgresearchgate.netnih.gov

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the availability of key precursor molecules, such as aromatic amino acids. oup.com

Reduction of Byproduct Formation: Deleting endogenous genes that encode for enzymes that convert the desired aldehyde into the corresponding alcohol. mit.edunih.govacs.org

For example, a "Reduced Aromatic Aldehyde Reduction" (RARE) strain of E. coli has been developed by deleting six genes encoding for aldo-keto reductases and alcohol dehydrogenases. nih.gov This strain showed significantly reduced conversion of benzaldehyde to benzyl (B1604629) alcohol. nih.gov When a pathway for vanillin biosynthesis from glucose was introduced into this RARE strain, it resulted in a 55-fold improvement in vanillin titer compared to the wild-type strain. nih.gov

The following table summarizes key microbial engineering strategies for the production of aromatic aldehydes.

| Organism | Target Aldehyde | Key Engineering Strategies | Reference |

| Escherichia coli | Benzaldehyde, Vanillin | Deletion of 6 genes for aldehyde reduction (RARE strain); Introduction of carboxylic acid reductase. | nih.gov |

| Escherichia coli | Benzaldehyde | Addition of a gene for a protein that converts benzoate (B1203000) to benzaldehyde; Deletion of 6 genes for enzymes that reduce benzaldehyde. | acs.org |

| Saccharomyces cerevisiae | Vanillin | Introduction of biosynthetic genes from other organisms. | oup.com |

These advancements in synthetic biology and metabolic engineering pave the way for the development of efficient and sustainable microbial cell factories for the production of 2,2-dimethyl-4-phenylbutanal and its derivatives.

Chemical Reactivity and Mechanistic Studies of 2,2 Dimethyl 4 Phenylbutanal

Oxidative Transformations of the Aldehyde Moiety

The aldehyde group in 2,2-Dimethyl-4-phenylbutanal is susceptible to oxidation, readily converting to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a carboxyl group.

Formation of Carboxylic Acid Derivatives (e.g., 2,2-Dimethyl-4-phenylbutanoic Acid)

The oxidation of 2,2-Dimethyl-4-phenylbutanal yields its corresponding carboxylic acid, 2,2-Dimethyl-4-phenylbutanoic acid. smolecule.comvulcanchem.com This reaction involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH). Strong oxidizing agents are typically employed to achieve this transformation efficiently. smolecule.com The resulting 2,2-Dimethyl-4-phenylbutanoic acid is a valuable intermediate in its own right, particularly in the synthesis of more complex molecules.

Investigation of Reaction Conditions and Selectivity

The choice of oxidizing agent and reaction conditions is crucial for the selective and high-yield conversion of the aldehyde. Common strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide are effective for this purpose. smolecule.com For instance, using potassium permanganate in an acidic medium provides the necessary oxidative power to form 2,2-dimethyl-4-phenylbutanoic acid. vulcanchem.com The selectivity of the reaction is generally high, as the primary alcohol that would result from reduction is not present, and the carbon-carbon bonds of the backbone are stable under these conditions. The steric hindrance from the gem-dimethyl group does not significantly impede the oxidation of the relatively accessible aldehyde group.

Table 1: Oxidative Transformation of 2,2-Dimethyl-4-phenylbutanal

| Reactant | Oxidizing Agent | Product | Reference |

| 2,2-Dimethyl-4-phenylbutanal | Potassium Permanganate (KMnO₄) | 2,2-Dimethyl-4-phenylbutanoic acid | smolecule.com, vulcanchem.com |

| 2,2-Dimethyl-4-phenylbutanal | Chromium Trioxide (CrO₃) | 2,2-Dimethyl-4-phenylbutanoic acid | smolecule.com |

Reductive Pathways of the Carbonyl Group

The carbonyl group of the aldehyde is readily reduced to a primary alcohol. This transformation is a key step in synthetic pathways that require the corresponding alcohol derivative.

Synthesis of Alcohol Analogs from 2,2-Dimethyl-4-phenylbutanal (e.g., 2,2-Dimethyl-4-phenylbutanol)

Reduction of 2,2-Dimethyl-4-phenylbutanal leads to the formation of its alcohol analog, 2,2-Dimethyl-4-phenylbutanol. smolecule.com This reaction involves the addition of two hydrogen atoms across the carbonyl double bond, converting the aldehyde into a primary alcohol (-CH₂OH). This product can serve as a precursor in various other chemical syntheses.

Studies on Reducing Agent Efficacy

The efficacy of the reduction depends on the choice of the reducing agent. Common and effective reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol. It is highly effective for reducing aldehydes and ketones without affecting other potentially reducible functional groups like esters or carboxylic acids.

Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent than NaBH₄. While highly effective at reducing aldehydes, it would also reduce other functional groups if present in the molecule. It requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran. smolecule.com

The choice between these reagents depends on the specific requirements of the synthesis, such as the presence of other functional groups and desired reaction conditions.

Table 2: Reductive Transformation of 2,2-Dimethyl-4-phenylbutanal

| Reactant | Reducing Agent | Product | Reference |

| 2,2-Dimethyl-4-phenylbutanal | Sodium Borohydride (NaBH₄) | 2,2-Dimethyl-4-phenylbutanol | smolecule.com |

| 2,2-Dimethyl-4-phenylbutanal | Lithium Aluminum Hydride (LiAlH₄) | 2,2-Dimethyl-4-phenylbutanol | smolecule.com |

Nucleophilic Addition Reactions at the Aldehyde Center

The aldehyde carbon in 2,2-Dimethyl-4-phenylbutanal is electrophilic, making it a target for nucleophiles. Nucleophilic addition is a characteristic reaction of aldehydes, where a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate that is subsequently protonated. fiveable.me

A representative example of a nucleophilic addition reaction is the formation of an oxime upon reaction with hydroxylamine (B1172632). smolecule.com In this reaction, the nitrogen atom of hydroxylamine acts as the nucleophile, attacking the carbonyl carbon. Subsequent dehydration of the intermediate leads to the formation of the C=N double bond of the oxime. Other nucleophiles, such as Grignard reagents or organolithium compounds, can also add to the aldehyde to form secondary alcohols, thereby creating a new carbon-carbon bond.

Formation of Oximes and Imines from 2,2-Dimethyl-4-phenylbutanal

The carbonyl group of 2,2-dimethyl-4-phenylbutanal readily undergoes condensation reactions with primary amines and hydroxylamine to form imines and oximes, respectively. masterorganicchemistry.comwikipedia.org These reactions are fundamental in organic synthesis, providing pathways to a variety of nitrogen-containing compounds. masterorganicchemistry.com

Imines, also known as Schiff bases, are formed through the reaction of an aldehyde or ketone with a primary amine. masterorganicchemistry.comscispace.com This process involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. scispace.com The reaction is typically reversible and can be catalyzed by either acid or base. scispace.combham.ac.uk

Oximes are similarly formed by the condensation of an aldehyde or ketone with hydroxylamine (NH₂OH). wikipedia.org These compounds are characterized by the RR'C=NOH functional group. wikipedia.org The formation of oximes from aldehydes is a well-established reaction and can serve as a method for the characterization of the parent carbonyl compound. bham.ac.uklibretexts.org For instance, the reaction of 2-(hydroxyimino)-4-phenylbutanal has been studied, highlighting the reactivity of related structures. acs.org

The table below summarizes the general reaction conditions for the formation of imines and oximes from aldehydes.

| Product | Reactant | General Conditions | Reference |

|---|---|---|---|

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Acid or base catalysis, often with removal of water. | scispace.combham.ac.uk |

| Oxime | Hydroxylamine (NH₂OH) | Typically requires condensation, may be acid-catalyzed. | wikipedia.orglibretexts.org |

Exploration of Schiff Base Formation Mechanisms

The formation of a Schiff base from an aldehyde like 2,2-dimethyl-4-phenylbutanal and a primary amine proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. scispace.comlibretexts.org

The initial step involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. scispace.comlibretexts.org This step is generally fast.

The general mechanism can be summarized as follows:

Nucleophilic Addition: The primary amine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of Hydroxyl Group: An acid catalyst protonates the hydroxyl group.

Dehydration: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (which can be another amine molecule or the solvent) removes a proton from the nitrogen, yielding the final imine product.

Alpha-Carbon Reactivity and Enolate Chemistry

The carbon atom adjacent to the carbonyl group in 2,2-dimethyl-4-phenylbutanal, known as the alpha-carbon, possesses unique reactivity due to the electron-withdrawing nature of the aldehyde group. However, in the case of 2,2-dimethyl-4-phenylbutanal, the alpha-carbon is quaternary, meaning it has no alpha-hydrogens. This structural feature prevents the formation of a traditional enolate ion at this position through deprotonation. idc-online.com

Enolates are powerful nucleophiles formed by the removal of an alpha-hydrogen from a carbonyl compound. masterorganicchemistry.com They are key intermediates in a wide range of carbon-carbon bond-forming reactions, such as the aldol (B89426) condensation and alkylation reactions. masterorganicchemistry.commsu.edu The reactivity of enolates stems from their resonance stabilization, with the negative charge delocalized between the alpha-carbon and the oxygen atom. masterorganicchemistry.com

Because 2,2-dimethyl-4-phenylbutanal lacks alpha-hydrogens, it cannot undergo reactions that require the formation of an enolate at the C2 position, such as self-aldol condensation or direct alpha-halogenation under basic conditions. idc-online.comlibretexts.org Any enolate-type reactivity would have to occur at other positions in the molecule if applicable, or the molecule would act as an electrophile in reactions with other enolates. For instance, it could participate as an electrophilic partner in a crossed-aldol reaction with another aldehyde or ketone that can form an enolate.

The table below outlines the key aspects of alpha-carbon reactivity and enolate chemistry in the context of aldehydes.

| Concept | Description | Relevance to 2,2-Dimethyl-4-phenylbutanal | Reference |

|---|---|---|---|

| Enolate Formation | Requires the presence of at least one alpha-hydrogen and a base to deprotonate the alpha-carbon. | Not possible at the C2 position due to the absence of alpha-hydrogens. | idc-online.commasterorganicchemistry.com |

| Alpha-Carbon Reactivity | The alpha-carbon of an enolate is nucleophilic and can react with various electrophiles. | The C2 carbon is not reactive as a nucleophile via enolate formation. | msu.edulibretexts.org |

| Role in Reactions | Can act as an electrophile in reactions with enolates derived from other carbonyl compounds. | Can serve as the electrophilic component in crossed-aldol reactions. | masterorganicchemistry.com |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2,2 Dimethyl 4 Phenylbutanal

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrations of signals in both proton (¹H) and carbon-13 (¹³C) spectra, an unambiguous assignment of the molecular structure can be achieved.

The ¹H NMR spectrum of 2,2-Dimethyl-4-phenylbutanal provides specific information about the number and chemical environment of the hydrogen atoms. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9 and 10 ppm. The aromatic protons of the phenyl group generally present as a multiplet between δ 7 and 7.5 ppm. The aliphatic protons, including the two methylene (B1212753) groups and the two equivalent methyl groups, resonate in the upfield region. The gem-dimethyl groups are characterized by a sharp singlet, integrating to six protons.

Based on the structure and data from analogous compounds, the expected signals in a ¹H NMR spectrum are as follows:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | Aldehyde (-CHO) |

| 7.16 - 7.32 | Multiplet | 5H | Aromatic (C₆H₅-) |

| ~2.55 | Triplet | 2H | Methylene (-CH₂-Ph) |

| ~1.85 | Triplet | 2H | Methylene (-CH₂-C(CH₃)₂) |

| ~1.14 | Singlet | 6H | Gem-dimethyl (-C(CH₃)₂) |

| Note: The table represents expected values based on typical chemical shifts for the functional groups present. Specific experimental values can vary slightly based on solvent and instrument parameters. |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. For 2,2-Dimethyl-4-phenylbutanal, eight distinct signals are expected, corresponding to the aldehydic carbonyl, the four unique carbons of the monosubstituted phenyl ring, the quaternary carbon, the two methylene carbons, and the equivalent gem-dimethyl carbons. Experimental data confirms these assignments. rsc.org

The following table details the experimentally determined ¹³C NMR chemical shifts for 2,2-Dimethyl-4-phenylbutanal in CDCl₃. rsc.org

| Chemical Shift (δ) (ppm) | Assignment |

| 206.1 | Aldehyde Carbonyl (C=O) |

| 142.0 | Aromatic C (quaternary) |

| 128.6 | Aromatic CH |

| 128.4 | Aromatic CH |

| 126.1 | Aromatic CH |

| 46.1 | Methylene Carbon |

| 39.4 | Quaternary Carbon (-C(CH₃)₂) |

| 30.9 | Methylene Carbon |

| 21.5 | Gem-dimethyl Carbons (-C(CH₃)₂) |

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Insights

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 2,2-Dimethyl-4-phenylbutanal displays characteristic absorption bands that confirm its key structural features. rsc.org A strong, sharp peak around 1726 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. rsc.org Vibrations corresponding to the aromatic ring and aliphatic C-H bonds are also clearly visible.

Key IR absorption bands for 2,2-Dimethyl-4-phenylbutanal are presented in the table below. rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3027 | C-H Stretch | Aromatic |

| 1726 | C=O Stretch | Aldehyde |

| 1474, 1454 | C=C Stretch | Aromatic Ring |

| 746, 699 | C-H Bend (Out-of-plane) | Monosubstituted Benzene |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 2,2-Dimethyl-4-phenylbutanal (C₁₂H₁₆O), HRMS can distinguish its exact mass from other compounds with the same nominal mass. Although specific experimental HRMS data for this compound is not detailed in the provided search results, the theoretical exact masses for the molecule and its common adducts can be calculated.

| Ion Formula | Adduct | Theoretical Exact Mass (m/z) |

| C₁₂H₁₆O | [M]⁺˙ | 176.12012 |

| C₁₂H₁₇O⁺ | [M+H]⁺ | 177.12793 |

| C₁₂H₁₆ONa⁺ | [M+Na]⁺ | 199.10987 |

Hyphenated techniques, which couple a separation method with mass spectrometry, are critical for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 2,2-Dimethyl-4-phenylbutanal. In this technique, the compound is vaporized and separated on a GC column before entering the mass spectrometer. The retention time from the GC provides one layer of identification, while the MS provides the molecular weight and a unique fragmentation pattern that serves as a chemical "fingerprint." Common fragmentation pathways for this molecule would include alpha-cleavage (loss of the -CHO group) and benzylic cleavage. Reaction monitoring is a common application of GC-MS. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing a wide range of compounds, including those that are not sufficiently volatile for GC. acs.org For 2,2-Dimethyl-4-phenylbutanal, a reversed-phase HPLC column could be used for separation. The eluent would then be introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods usually generate a prominent protonated molecular ion ([M+H]⁺), allowing for clear molecular weight determination. acs.org Further structural confirmation can be achieved using tandem mass spectrometry (LC-MS/MS), where the parent ion is fragmented to produce a characteristic spectrum of daughter ions. lcms.cz

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity and analyzing the isomeric composition of 2,2-dimethyl-4-phenylbutanal and its derivatives. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used technique for these purposes. ntu.edu.sg

Purity Analysis: Reverse-phase HPLC is a common method for determining the chemical purity of 2,2-dimethyl-4-phenylbutanal. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For instance, reaction yields and purity have been determined using a C18 column (a very common nonpolar stationary phase) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. rsc.org Detection is typically achieved using a UV detector set to a wavelength where the analyte absorbs strongly, such as 254 nm, corresponding to the absorbance of the phenyl group. rsc.org

Isomeric Analysis: Since 2,2-dimethyl-4-phenylbutanal possesses a stereocenter at the C3 position (if substituted), or can be a precursor to chiral molecules, the analysis of its stereoisomers (enantiomers) is critical in asymmetric synthesis. Chiral HPLC is the method of choice for separating and quantifying enantiomers. This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Studies on closely related compounds, such as (S)-2,2-dimethyl-4-nitro-3-phenylbutanal, demonstrate the utility of this approach. rsc.org Normal-phase chiral HPLC is often employed, using columns like the Daicel Chiralpak series (e.g., OD-H, AD). wiley-vch.de The mobile phase is typically a nonpolar solvent such as hexane (B92381) or heptane (B126788) mixed with a small amount of an alcohol like isopropanol. wiley-vch.dersc.org The ratio of the solvents is optimized to achieve the best separation. By comparing the retention times and peak areas of a sample to those of racemic and pure enantiomeric standards, the enantiomeric excess (ee) can be accurately determined. rsc.org

Table 2: Examples of HPLC Conditions for Analysis of 2,2-Dimethyl-4-phenylbutanal and Related Compounds

| Analysis Type | Compound Analyzed | Column | Mobile Phase | Flow Rate | Detector | Reference |

|---|---|---|---|---|---|---|

| Purity (Yield) | 2,2-dimethyl-4-phenylbutanal | Agilent InfinityLab Poroshell 120 EC-C18 | 75% Acetonitrile, 25% Water | 1.0 mL/min | UV, λ = 254 nm | rsc.org |

| Enantiomeric Excess | (R)-2,2-dimethyl-4-nitro-3-phenylbutanal | Daicel Chiralpak OD-H | Isopropanol/Hexane (10/90) | 1.0 mL/min | UV, λ = 254 nm | wiley-vch.de |

| Enantiomeric Excess | (S)-2,2-dimethyl-4-nitro-3-phenylbutanal | Chiralcel OD-H | Isopropanol/Heptane (8/92) | 1.0 mL/min | UV, λ = 210 nm | rsc.org |

Computational Chemistry Approaches to 2,2 Dimethyl 4 Phenylbutanal Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations for complex systems, to determine the electronic structure and predict the most stable three-dimensional arrangement of atoms (molecular geometry).

For a molecule like 2,2-dimethyl-4-phenylbutanal, ab initio and semi-empirical methods can be employed. Ab initio calculations, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. More advanced methods, building upon HF, incorporate electron correlation to provide more accurate results. These calculations can determine key electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the dipole moment.

Table 1: Illustrative Geometrical Parameters from Quantum Chemical Calculations

| Parameter | C-C (aromatic) | C-C (aliphatic) | C=O | C-H |

| Typical Bond Length (Å) | 1.39 - 1.41 | 1.52 - 1.54 | 1.20 - 1.22 | 1.09 - 1.10 |

| Typical Bond Angle (°) | ~120 | ~109.5 | ~120 | N/A |

Note: This table presents typical values for the types of bonds present in 2,2-dimethyl-4-phenylbutanal and is for illustrative purposes as specific calculated data for this molecule was not found.

Density Functional Theory (DFT) in Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the reactivity of organic molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to compute than the complex many-electron wavefunction. This approach offers a good balance between computational cost and accuracy, making it suitable for exploring reaction mechanisms.

In the context of 2,2-dimethyl-4-phenylbutanal, DFT could be used to investigate various reactions, such as its oxidation, reduction, or participation in condensation reactions. The analysis of a reaction pathway involves identifying the structures of reactants, products, and any intermediates or transition states. By calculating the energies of these species, a potential energy surface for the reaction can be constructed.

The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation energy and thus the rate of the reaction. DFT calculations can elucidate the geometry of the transition state, providing insights into the bond-breaking and bond-forming processes. While specific DFT studies on the reaction pathways of 2,2-dimethyl-4-phenylbutanal are not prevalent in the literature, studies on similar aldehydes and aromatic compounds demonstrate the power of this technique. For example, DFT has been widely used to study cycloaddition reactions and pericyclic reactions in various organic systems.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of an Aldehyde

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Intermediate | +5.2 |

| Products | -15.8 |

Note: This table provides a hypothetical energy profile to illustrate the type of data obtained from DFT reaction pathway analysis.

Theoretical Predictions of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating properties related to the interaction of molecules with electromagnetic radiation, theoretical spectra can be generated that aid in the analysis of experimental results.

For 2,2-dimethyl-4-phenylbutanal, DFT and other quantum chemical methods can be used to predict various spectroscopic parameters:

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. These calculations can help in assigning specific vibrational modes to the observed experimental bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted by calculating the magnetic shielding around each atom. These theoretical chemical shifts are often in good agreement with experimental values and can be crucial for structure elucidation.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. This provides information about the electronic structure and conjugation within the molecule.

While experimental spectra for 2,2-dimethyl-4-phenylbutanal are available, specific theoretical predictions for this compound were not found in the searched literature. However, the methodology is well-established, and numerous studies on other organic molecules have demonstrated a strong correlation between theoretically predicted and experimentally measured spectroscopic parameters.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Technique | Experimental Value | Calculated Value (Illustrative) |

| ¹H NMR (ppm) | 0.95 (s, 6H), 2.55 (s, 2H), 7.15-7.30 (m, 5H), 9.50 (s, 1H) | 0.98, 2.60, 7.20-7.35, 9.55 |

| ¹³C NMR (ppm) | 22.5, 45.8, 52.1, 126.0, 128.5, 130.2, 141.5, 205.0 | 23.0, 46.2, 52.5, 126.5, 128.9, 130.8, 142.0, 205.7 |

| IR (cm⁻¹) | ~1725 (C=O stretch) | ~1730 |

Note: The experimental values are typical for this compound. The calculated values are illustrative to show the expected level of agreement.

Molecular Modeling of Intermolecular Interactions and Conformations

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure and dynamics of molecules. For 2,2-dimethyl-4-phenylbutanal, these methods can be used to explore its conformational landscape and its interactions with other molecules.

The presence of a flexible aliphatic chain allows the molecule to adopt various conformations. Molecular mechanics force fields can be used to perform conformational searches to identify the low-energy conformers of the molecule. This is important as the biological activity and physical properties of a molecule can be dependent on its preferred shape.

Furthermore, molecular modeling can be used to study intermolecular interactions, such as those that occur in the liquid state or in a biological system. By simulating the interactions between a molecule of 2,2-dimethyl-4-phenylbutanal and its environment (e.g., solvent molecules or a receptor binding site), it is possible to understand the nature of these interactions, which can be a combination of van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable in a complex). These simulations can provide insights into properties like solubility and binding affinity.

Applications of 2,2 Dimethyl 4 Phenylbutanal in Advanced Organic Synthesis

Strategic Role as a Key Intermediate in Synthetic Cascades

Synthetic cascades, or tandem reactions, are highly efficient processes that form multiple chemical bonds in a single operation, avoiding the isolation of intermediates. Aldehydes are common participants in such cascades, often initiating a sequence of reactions like aldol (B89426) additions, Michael additions, or pericyclic reactions.

The structure of 2,2-dimethyl-4-phenylbutanal, specifically the absence of enolizable protons at the alpha-position, prevents it from participating in reactions as a nucleophile via its enol or enolate form. This characteristic suggests its potential role would be exclusively as an electrophile. In a hypothetical cascade, it could be the initial substrate that undergoes reaction with a nucleophile, creating a new intermediate that then participates in subsequent intramolecular or intermolecular transformations. However, specific examples of 2,2-dimethyl-4-phenylbutanal being employed as a crucial intermediate to trigger such synthetic cascades are not prominently featured in peer-reviewed literature.

Precursor for the Elaboration of Complex Molecular Architectures

The construction of complex molecules, particularly in the context of natural product total synthesis, often relies on meticulously designed building blocks. The 2,2-dimethyl-4-phenylbutanal scaffold contains a neopentyl-like aldehyde and a phenethyl moiety. These features could potentially be incorporated into larger, more intricate structures.

For instance, the aldehyde functionality could be transformed into a variety of other functional groups or used to form new carbon-carbon bonds. The gem-dimethyl group offers steric bulk and a stable quaternary center, which can be a desirable feature in complex targets. Despite these potential applications, documented total syntheses or methodologies that specifically utilize 2,2-dimethyl-4-phenylbutanal as a starting material or key precursor for architecturally complex molecules are not readily found in scientific databases.

Utility in Medicinal Chemistry Building Blocks and Lead Compound Synthesis

In medicinal chemistry, small organic molecules serve as foundational building blocks for the synthesis of new therapeutic agents. The process of drug discovery often involves identifying a "lead compound" with some desired biological activity and then synthesizing analogues to optimize its properties.

The structural motifs within 2,2-dimethyl-4-phenylbutanal—a sterically hindered aldehyde and a phenyl group separated by an ethylene (B1197577) bridge—could be of interest in the design of new bioactive molecules. The aldehyde can be converted into amines, alcohols, or carboxylic acids, which are common functional groups in pharmaceuticals. The lipophilic phenethyl group and the rigid gem-dimethyl group could influence a molecule's binding affinity to biological targets. Nevertheless, there is a notable lack of specific studies or patents that identify 2,2-dimethyl-4-phenylbutanal as a key building block or a direct precursor in the synthesis of medicinally relevant compounds or lead structures. Its utility in this field remains largely theoretical without concrete published examples.

Prospective Research Directions and Unexplored Avenues for 2,2 Dimethyl 4 Phenylbutanal

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for structurally similar aldehydes often rely on traditional chemical pathways that may involve harsh conditions or generate significant waste. Future research could focus on developing more sustainable and efficient routes to 2,2-Dimethyl-4-phenylbutanal.

One promising avenue is the application of biocatalysis . matec-conferences.orgresearchgate.netmatec-conferences.org The use of enzymes or whole-cell biocatalysts could offer highly selective and environmentally friendly synthetic pathways. nih.gov For instance, engineered enzymes could be employed for the asymmetric synthesis of chiral analogues of 2,2-Dimethyl-4-phenylbutanal, which could be of interest in the fragrance or pharmaceutical industries. matec-conferences.orgmatec-conferences.org Another approach involves the use of renewable feedstocks and green solvents to minimize the environmental impact of the synthesis. researchgate.net

Furthermore, the development of novel chemocatalytic methods is a key research direction. This includes the use of earth-abundant metal catalysts and the design of one-pot or tandem reactions to improve atom economy and reduce purification steps. nih.gov Research into photocatalytic methods for the synthesis of aldehydes, which utilize visible light as an energy source, is also a rapidly growing field that could be applied to the synthesis of 2,2-Dimethyl-4-phenylbutanal. rsc.org

| Synthetic Approach | Potential Advantages | Research Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. matec-conferences.orgnih.gov | Enzyme discovery and engineering, optimization of reaction conditions. |

| Green Chemocatalysis | Use of earth-abundant catalysts, high atom economy, potential for scalability. matec-conferences.orgnih.gov | Catalyst design and synthesis, understanding reaction mechanisms. |

| Photocatalysis | Use of light as a sustainable energy source, mild reaction conditions. rsc.org | Development of efficient photocatalysts, control of reaction selectivity. |

Exploration of Advanced Catalytic Systems for Functionalization

The aldehyde functional group is a versatile handle for a wide range of chemical transformations. Research into the catalytic functionalization of 2,2-Dimethyl-4-phenylbutanal could lead to the synthesis of a diverse array of valuable derivatives.

A key area of exploration is the transition metal-catalyzed C-H functionalization of the aldehyde group itself or other positions on the molecule. researchgate.netacs.org This atom-economical approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalized substrates. researchgate.net For example, palladium-catalyzed C-H activation could be used to directly couple the aldehyde with various partners to synthesize ketones or amides. researchgate.netacs.org The steric hindrance around the aldehyde group in 2,2-Dimethyl-4-phenylbutanal might present unique challenges and opportunities for regioselective functionalization.

Another promising direction is the use of photocatalysis to generate acyl radicals from the aldehyde C-H bond. beilstein-journals.org These highly reactive intermediates can then participate in a variety of coupling reactions, opening up new avenues for the synthesis of complex molecules. The development of dual catalytic systems, combining a photocatalyst with a transition metal catalyst, could enable novel and efficient transformations. nih.gov

Expansion of Applications in Emerging Chemical Technologies

While the current applications of 2,2-Dimethyl-4-phenylbutanal are not well-documented, its structural features suggest potential uses in several emerging technologies.

Given that many aromatic aldehydes are used as fragrance ingredients, a primary area of investigation would be its olfactory properties and potential use in the perfume and flavor industries . geeksforgeeks.orgunacademy.combritannica.com The specific combination of the phenyl and dimethylbutanal moieties could result in a unique scent profile.

Furthermore, aldehydes are important building blocks for the synthesis of polymers and advanced materials . britannica.comnih.gov The 2,2-dimethyl substitution could impart specific properties, such as thermal stability or altered solubility, to polymers derived from this aldehyde. Research could focus on the synthesis of condensation polymers, such as polyesters or polyimines, incorporating the 2,2-Dimethyl-4-phenylbutanal unit. nih.gov These materials could find applications in areas such as specialty plastics, coatings, and adhesives. geeksforgeeks.orgbritannica.com

| Application Area | Potential Derivative Type | Rationale |

|---|---|---|

| Fragrance Industry | The compound itself or its esters. | Aromatic aldehydes are common fragrance components. geeksforgeeks.orgunacademy.combritannica.com |

| Polymer Chemistry | Polyesters, polyimines, or other condensation polymers. | Aldehydes are versatile monomers for polymer synthesis. britannica.comnih.gov |

| Fine Chemical Synthesis | Functionalized derivatives (e.g., ketones, amides, alcohols). | The aldehyde group is a versatile synthetic handle. researchgate.netacs.org |

Interdisciplinary Research Integrating Computational and Experimental Approaches

To accelerate the exploration of 2,2-Dimethyl-4-phenylbutanal, an interdisciplinary approach that combines computational chemistry with experimental studies is crucial. nih.govmdpi.com

Computational modeling , such as Density Functional Theory (DFT), can be used to predict the reactivity of the molecule and to elucidate the mechanisms of potential synthetic and functionalization reactions. nih.govacs.org This can help in the rational design of catalysts and the optimization of reaction conditions, saving significant experimental time and resources. mdpi.com For example, computational studies could predict the most likely sites for C-H activation or the transition states of key reaction steps. sjtu.edu.cn

The integration of high-throughput screening methods with computational predictions could rapidly identify promising catalysts and reaction conditions. Experimental validation of the computational models would then lead to a deeper understanding of the chemistry of 2,2-Dimethyl-4-phenylbutanal and accelerate the discovery of new applications. nih.govmdpi.com This synergistic approach has been shown to be highly effective in the field of catalysis. mdpi.com

Q & A

Q. What spectroscopic methods are most effective for characterizing the structure of 2,2-Dimethyl-4-phenylbutanal, and how should data interpretation be approached?

- Methodological Answer : Combine FT-IR to identify carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and NMR for structural elucidation. For example:

- ¹H NMR : Analyze aldehyde proton resonance (δ 9.5–10.5 ppm), coupled with splitting patterns from adjacent dimethyl groups.

- ¹³C NMR : Confirm aldehyde carbon (δ ~190–205 ppm) and quaternary carbons from the 2,2-dimethyl moiety.

Cross-validate with computational simulations (e.g., density functional theory (DFT)) to resolve ambiguities in peak assignments .

Q. What synthetic strategies are recommended for preparing 2,2-Dimethyl-4-phenylbutanal, and what are common pitfalls?

- Methodological Answer :

- Route 1 : Start with 4-phenyl-2-butanone (a structurally related ketone), followed by Rosenmund reduction to convert the ketone to an aldehyde. Use palladium catalysts with controlled hydrogenation to avoid over-reduction .

- Route 2 : Employ Grignard reactions with 2,2-dimethylpropanal and a phenyl-containing organometallic reagent. Monitor reaction conditions (temperature, solvent polarity) to prevent side reactions like aldol condensation .

- Pitfalls : Aldehyde oxidation and steric hindrance from the dimethyl group require inert atmospheres and slow reagent addition.

Q. How can the stability of 2,2-Dimethyl-4-phenylbutanal be evaluated under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures.

- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor aldehyde degradation via HPLC .

- Solution Stability : Test in solvents of varying polarity (e.g., DMSO, hexane) and measure aldehyde content over time using quantitative NMR .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical data for 2,2-Dimethyl-4-phenylbutanal’s electronic properties?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model:

- Electrostatic potential maps to identify reactive sites (e.g., aldehyde group).

- NBO analysis to quantify hyperconjugation effects between the phenyl ring and aldehyde moiety.

Compare computational results with experimental UV-Vis and NMR shifts. Discrepancies may arise from solvent effects or basis set limitations; refine models using implicit solvation (e.g., PCM) .

Q. What mechanistic insights explain the reactivity of 2,2-Dimethyl-4-phenylbutanal in nucleophilic addition reactions?

- Methodological Answer :

- Steric Effects : The 2,2-dimethyl group hinders nucleophilic attack at the β-carbon, directing reactivity to the aldehyde.

- Electronic Effects : The phenyl ring stabilizes transition states via resonance. Use Hammett plots to correlate substituent effects with reaction rates .

- Kinetic Studies : Monitor reactions with in-situ IR or LC-MS to identify intermediates (e.g., enolates) .

Q. How should researchers address contradictions in spectral data when characterizing derivatives of 2,2-Dimethyl-4-phenylbutanal?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, X-ray crystallography (for crystalline derivatives), and high-resolution mass spectrometry (HRMS).

- Dynamic Effects : Consider rotameric equilibria in NMR spectra (e.g., aldehyde proton splitting) and use variable-temperature NMR to resolve ambiguities .

- Peer Validation : Cross-check data with independent labs or computational models to rule out instrumentation artifacts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.